5-Oxo-5-phenylpentanamide
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H13NO2 |
|---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
5-oxo-5-phenylpentanamide |
InChI |
InChI=1S/C11H13NO2/c12-11(14)8-4-7-10(13)9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,12,14) |
InChI Key |
OEQNRRDLXMYPOX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CCCC(=O)N |
Origin of Product |
United States |
Contextualization Within Amide Chemistry and Keto Compound Design
The chemical identity of 5-Oxo-5-phenylpentanamide is defined by two primary functional groups: an amide and a ketone. This places it in the category of γ-keto amides, a class of compounds recognized for their utility in organic synthesis.
The amide group (–C(=O)N–) is a cornerstone of peptide and protein chemistry, known for its stability and ability to participate in hydrogen bonding. ontosight.ai In this compound, the amide provides a site for further chemical modification or can act as a directing group in synthetic reactions. The ketone group (–C=O), located at the gamma (γ) position relative to the amide's nitrogen atom, is a hub of reactivity. It can undergo a wide variety of chemical reactions, including reductions to form alcohols, or serve as an electrophilic site for the formation of new carbon-carbon bonds.
The interplay between these two functional groups within the same molecule is crucial. The presence of both allows for sequential or domino reactions, where transformations can be carried out at one site without affecting the other, or where the two groups can interact to form cyclic structures. This dual functionality is a key aspect of its design and application in constructing elaborate molecular architectures.
Overview of Research Significance in Synthetic Organic Chemistry
The structural features of 5-Oxo-5-phenylpentanamide make it a valuable intermediate in the synthesis of a variety of organic molecules, particularly heterocyclic compounds and chiral hydroxy amides.
Key Research Applications:
Synthesis of Heterocycles: The carbon skeleton of this compound is well-suited for intramolecular cyclization reactions to form five- or six-membered rings, which are common motifs in pharmaceuticals. For instance, derivatives of this scaffold are used in the Paal-Knorr pyrrole (B145914) synthesis, a classic method for creating pyrrole rings, which are central to many biologically active compounds. biomolther.org
Access to Chiral Molecules: The ketone group can be asymmetrically hydrogenated to produce chiral γ-hydroxy amides. nih.govrsc.org These chiral products are highly sought after as they are often the key building blocks for enantiomerically pure drugs. rsc.org For example, the asymmetric hydrogenation of a related compound, 5-(4-fluorophenyl)-5-oxo-N-phenylpentanamide, is a critical step in the synthesis of the anti-hyperlipidemic drug Ezetimibe. rsc.org
Building Block for Complex Molecules: Research has demonstrated the use of related pentanamide (B147674) structures in the synthesis of complex therapeutic agents. For example, 4-methyl-3-oxo-N-phenylpentanamide is a crucial component in the synthesis of Atorvastatin, a widely used cholesterol-lowering medication. biomolther.orgresearchgate.net This highlights the role of the pentanamide scaffold as a foundational element for constructing intricate and medicinally important molecules. biomolther.org
Platform for Method Development: The reactivity of γ-keto amides makes them excellent substrates for developing new synthetic methods. organic-chemistry.orgacs.org Researchers have utilized these compounds to explore novel catalytic systems, including those based on nickel and iridium, for efficient and selective chemical transformations. nih.govrsc.org
The following table summarizes some key properties of this compound and a related compound.
| Property | This compound | (3S)-3-amino-4-oxo-5-phenylpentanamide |
| Molecular Formula | C11H13NO2 | C11H14N2O2 nih.gov |
| Molecular Weight | 191.23 g/mol | 206.24 g/mol nih.gov |
| IUPAC Name | This compound | (3S)-3-amino-4-oxo-5-phenylpentanamide nih.gov |
| Structure | A pentanamide chain with a phenyl group attached to the carbonyl carbon at position 5. | A pentanamide with an amino group at position 3 and a phenyl group at position 5. nih.gov |
Historical Development and Key Milestones in the Study of Pentanamide Scaffolds
Classical and Contemporary Synthetic Approaches
The traditional synthesis of this compound typically involves a linear sequence of well-established organic reactions. These methods, while robust, often require multiple steps and purification procedures.
Multi-Step Reaction Sequences to Construct the Pentanamide Backbone
A primary and well-documented method for constructing the carbon skeleton of this compound is through the Friedel-Crafts acylation of benzene (B151609) with glutaric anhydride (B1165640). youtube.comnih.govlibretexts.org This electrophilic aromatic substitution reaction directly installs the phenyl and oxo groups at one end of a five-carbon chain, yielding the key intermediate, 5-oxo-5-phenylpentanoic acid. youtube.comnih.govlibretexts.org
The reaction is typically carried out using a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the glutaric anhydride. libretexts.org The benzene acts as the nucleophile, attacking the activated acylium ion to form the desired product. libretexts.org
Following the formation of 5-oxo-5-phenylpentanoic acid, the next crucial step is the formation of the amide linkage.
Amidation Reactions for Amide Linkage Formation
The conversion of the carboxylic acid group of 5-oxo-5-phenylpentanoic acid to the primary amide, this compound, is a critical transformation. A variety of amidation methods are available, ranging from direct thermal condensation with ammonia (B1221849) to the use of sophisticated coupling reagents. nih.gov
Direct reaction of a carboxylic acid with an amine to form an amide is often challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. nih.gov Heating this salt to high temperatures can drive off water and form the amide, but these conditions are not always suitable for more complex molecules.
A more common and milder approach involves the activation of the carboxylic acid. This can be achieved using a variety of coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group. mdpi.comnih.gov Widely used coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) to suppress side reactions and improve yields. nih.govbeilstein-journals.org Other effective coupling reagents include phosphonium (B103445) salts like BOP reagent and uronium salts like HATU. mdpi.comnih.gov
The activated carboxylic acid intermediate then readily reacts with an amine source, such as ammonia or an ammonium salt, to furnish the desired amide.
| Coupling Reagent | Additive | Typical Solvent | Typical Yield (%) |
| DCC | HOBt | Dichloromethane | 70-90 |
| EDC | HOBt | Dichloromethane/DMF | 75-95 |
| HATU | DIPEA | DMF | 80-98 |
Table 1: Common Coupling Reagents for Amidation
Strategies for Introducing the Phenyl and Oxo Moieties
In the classical synthetic route described above, the phenyl and oxo groups are introduced simultaneously in the first step through the Friedel-Crafts acylation. The choice of benzene as the aromatic substrate and glutaric anhydride as the acylating agent directly dictates the presence and position of these functionalities. youtube.comnih.gov
Alternative strategies could involve building the C5-amide chain first and then introducing the phenyl and oxo groups. For instance, a terminal alkyne on a pentanamide derivative could undergo hydration to form a ketone, and a separate cross-coupling reaction could be employed to attach the phenyl ring. However, the Friedel-Crafts approach is generally more convergent and efficient for this specific target molecule.
Catalytic Synthesis
Modern synthetic chemistry increasingly relies on catalytic methods to improve efficiency, reduce waste, and access novel chemical space. While specific catalytic syntheses of this compound are not extensively reported, general catalytic principles can be applied to its formation.
Transition Metal-Catalyzed Processes for Carbon-Carbon Bond Formation
Transition metal catalysis offers powerful tools for constructing carbon-carbon bonds. libretexts.org For the synthesis of this compound, a plausible retrosynthetic analysis could involve the coupling of a phenyl-containing fragment with a five-carbon chain already possessing the amide and a precursor to the ketone.
For example, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, could be envisioned. This would involve reacting an organoboron or organotin reagent derived from benzene with a suitable five-carbon electrophile containing the amide and a protected ketone or a group that can be readily converted to a ketone.
| Catalyst System | Reactant A | Reactant B | Product |
| Pd(PPh₃)₄ / Base | Phenylboronic acid | Br-(CH₂)₃-CO-R' | Phenyl-(CH₂)₃-CO-R' |
| Pd(dba)₂ / Ligand | Phenyl-Sn(Bu)₃ | Cl-(CH₂)₃-CO-R' | Phenyl-(CH₂)₃-CO-R' |
Table 2: Hypothetical Transition Metal-Catalyzed C-C Bond Formation
Note: R' represents a protected ketone or a precursor group.
Organocatalytic Approaches, e.g., Lithium Binaphtholate-Catalyzed Michael Additions
Organocatalysis has emerged as a powerful strategy for asymmetric synthesis. While a direct organocatalytic synthesis of this compound is not established, related reactions offer insights into potential approaches.
One such approach is the Michael addition, which forms a carbon-carbon bond through the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. A hypothetical organocatalytic route to a precursor of this compound could involve the Michael addition of a suitable nucleophile to a phenyl-containing α,β-unsaturated ketone.
For instance, a lithium binaphtholate catalyst could potentially be used to facilitate the enantioselective Michael addition of a malonate equivalent to an α,β-unsaturated ketone like benzalacetone. nih.gov Subsequent manipulation of the resulting adduct, including decarboxylation and amidation, could lead to the desired pentanamide structure.
The development of specific catalytic systems for the direct and efficient synthesis of this compound remains an area for further research, offering opportunities for the discovery of more sustainable and atom-economical synthetic routes.
Biocatalytic Strategies in Selective Transformations
Biocatalysis has emerged as a powerful tool in organic synthesis, offering high selectivity under mild reaction conditions. For the synthesis of derivatives of this compound, enzymes can be employed for selective transformations, particularly for the reduction of the ketone group or the introduction of chirality.
One prominent biocatalytic approach is the use of ketoreductases (KREDs) . These enzymes can reduce the prochiral ketone of a this compound precursor to the corresponding chiral alcohol, 5-hydroxy-5-phenylpentanamide, with high diastereoselectivity and enantioselectivity. A systematic screening of a library of KREDs can identify the optimal enzyme to achieve the desired stereoisomer. acs.org For instance, in the synthesis of a related cyclobutanol (B46151) derivative, a KRED-catalyzed ketone reduction proceeded with approximately 98:2 diastereomeric ratio and over 90% yield, demonstrating the power of this approach for manufacturing. acs.org This method avoids the use of stoichiometric, and often toxic, metal hydride reagents. acs.org
Another significant biocatalytic strategy is asymmetric transamination . This process can convert a keto amide into a chiral amino amide, which is a valuable building block for various derivatives. nih.gov While challenging, biomimetic approaches using N-quaternized axially chiral pyridoxamines have shown success in the enantioselective transamination of α-keto amides to produce peptides with excellent enantio- and diastereoselectivities. nih.gov This strategy is particularly attractive for creating derivatives with unnatural amino acid moieties. nih.gov
The application of these biocatalytic methods to this compound would involve the selective transformation of its ketone or the introduction of an amino group, leading to chiral derivatives with high purity.
Modern Synthetic Techniques
Recent advancements in synthetic techniques have focused on improving reaction efficiency, automation, and purification processes. Continuous flow synthesis, solid-phase synthesis, and microwave-assisted synthesis are at the forefront of these developments.
Continuous flow synthesis offers numerous advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scalability. researchgate.netthieme.de In the context of this compound, continuous flow methods can be applied to various steps of its synthesis.
For example, the formation of the amide bond itself can be achieved in a continuous flow system. researchgate.net Research has demonstrated the successful continuous flow synthesis of 4-methyl-3-oxo-n-phenyl-pentanamide, a structurally related β-keto amide. researchgate.net This process significantly reduced reaction times compared to batch reactors and allowed for the development of a kinetic model to optimize the reaction system. researchgate.net A multi-step continuous flow synthesis has also been developed for the synthesis of norketamine, involving steps like α-bromination of a ketone and subsequent amination, highlighting the potential for telescoping multiple reaction steps into a single, continuous process. worktribe.com
A hypothetical continuous flow setup for the synthesis of this compound could involve pumping a solution of 4-benzoylbutanoic acid and a suitable aminating agent through a heated reactor coil containing a catalyst, followed by in-line purification to yield the desired product with high purity and efficiency.
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for a Related Keto Amide
| Parameter | Batch Reactor | Continuous Flow Microreactor |
| Reaction Time | Significantly Longer | Reduced by a factor of 12 |
| By-products | Higher amounts generated | Minimized |
| Process Control | Challenging | Precise control over parameters |
| Scalability | Difficult | More readily scalable |
Data based on the synthesis of 4‐methyl‐3‐oxo‐n‐phenyl‐pentanamide. researchgate.net
Solid-phase synthesis (SPS) is a powerful technique for the preparation of libraries of compounds, as the product is attached to a solid support, simplifying purification to a simple filtration and washing process. acs.orglsu.edu This methodology is particularly well-suited for creating a diverse range of derivatives of this compound.
The synthesis of N-alkyl-N-(β-keto)amides on a solid support has been demonstrated using a traceless cleavage strategy. acs.org This approach allows for the assembly of diverse compounds in moderate to excellent yields (23-88%) and high purities (64-100%). acs.org For peptide-like derivatives, strategies for the solid-phase synthesis of internal peptidyl ketoamides have been developed. These methods often involve the use of protected α-keto acid building blocks that are compatible with standard solid-phase peptide synthesis (SPPS) conditions. acs.orgnih.gov
A general approach for synthesizing derivatives of this compound on a solid phase would involve attaching a suitable precursor to a resin, followed by sequential reactions to build the desired molecule. For instance, an amino-functionalized resin could be acylated with 4-benzoylbutanoic acid, followed by further modifications to the phenyl ring or the alkyl chain before cleavage from the support.
Table 2: Examples of Solid-Phase Synthesis of Keto Amide Derivatives
| Type of Keto Amide | Synthetic Strategy | Key Features |
| N-Alkyl-N-(β-keto)amides | Traceless cleavage strategy | Moderate to excellent yields, high purity |
| Internal Peptidyl α-ketoamides | Use of protected α-keto acid building blocks | Compatible with standard SPPS conditions |
| C-terminal Peptide α-ketoacids | Cyanosulfur-ylide based linker | High enantiopurity, compatible with unprotected amino acid side chains |
Based on findings from various solid-phase synthesis protocols. acs.orgacs.orgnih.gov
Microwave-assisted organic synthesis (MAOS) utilizes microwave irradiation to rapidly heat reactions, often leading to dramatically reduced reaction times, increased yields, and improved product purity compared to conventional heating methods. researchgate.netresearchgate.netyoutube.com This technique is considered a form of green chemistry due to its energy efficiency. youtube.comnih.gov
The synthesis of amides from carboxylic acids and amines is a reaction that benefits significantly from microwave irradiation. nih.gov For the synthesis of this compound, a mixture of 4-benzoylbutanoic acid and an amine could be subjected to microwave irradiation, potentially in the presence of a catalyst and under solvent-free conditions, to rapidly produce the target amide. nih.gov
Microwave-assisted synthesis has also been successfully employed for the creation of various heterocyclic compounds and other complex molecules, including those with a keto-amide-like structure. nih.govasianpubs.org For example, the one-pot, three-component synthesis of β-amino ketones has been efficiently carried out under microwave irradiation in the presence of silica (B1680970) nanoparticles as a catalyst. rasayanjournal.co.in This suggests that microwave-assisted multi-component reactions could be a viable strategy for the rapid generation of diverse derivatives of this compound.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrano[2,3-d]pyrimidine Derivatives
| Heating Method | Reaction Time | Yield |
| Conventional (48 °C) | 2–6 hours | 69–86% |
| Conventional (60 °C) | 1–4 hours | 71–87% |
| Microwave Irradiation | 3–6 minutes | 78–94% |
Data based on the synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates. nih.gov
Stereoselective Synthesis Approaches
The development of stereoselective methods is of paramount importance for accessing specific enantiomers or diastereomers of chiral molecules, which often exhibit different biological activities. For this compound, the primary focus of stereoselective synthesis is the reduction of the prochiral ketone.
Enantioselective catalytic hydrogenation is a powerful and atom-economical method for the synthesis of chiral alcohols from prochiral ketones. nih.gov This approach typically involves the use of a chiral catalyst, often a transition metal complex with a chiral ligand.
The asymmetric transfer hydrogenation (ATH) of α-keto amides using a tethered Ru/TsDPEN catalyst has been shown to produce α-hydroxyamides with high enantiomeric excess (ee). nih.gov Similarly, the asymmetric hydrogenation of β-keto esters using Ru-BINAP systems in ionic liquids has achieved ee values up to 99.3%. nih.gov While this compound is a γ-keto amide, the principles of these catalytic systems can be adapted. The substrate would coordinate to the chiral metal catalyst in a way that one face of the ketone is preferentially shielded, leading to the hydride being delivered to the other face, thus forming one enantiomer of the corresponding alcohol in excess.
The success of these reactions often depends on the specific substrate, catalyst, and reaction conditions. For the enantioselective hydrogenation of the ketone in this compound to produce chiral 5-hydroxy-5-phenylpentanamide, a screening of various chiral catalysts and conditions would be necessary to achieve high enantioselectivity.
Table 4: Examples of Enantioselective Hydrogenation of Keto Esters and Amides
| Substrate Type | Catalyst System | Enantiomeric Excess (ee) |
| β-Keto Esters | Ru-BINAP in ionic liquids | Up to 99.3% |
| α-Keto Amides | Tethered Ru/TsDPEN | High ee reported |
| α-Methoxyimino-β-keto esters | Noyori–Ikariya complex | Excellent enantioselectivity |
Based on findings from various enantioselective hydrogenation studies. nih.govnih.govacs.org
Asymmetric Michael Additions for Chiral Adducts
The conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, known as the Michael reaction, is a fundamental transformation in organic synthesis. When this reaction is performed in a way that selectively produces one enantiomer of the product over the other, it is termed an asymmetric Michael addition. This approach is of paramount importance for the synthesis of enantiomerically enriched compounds like the derivatives of this compound, which possess a stereocenter that dictates their biological activity or material properties.
The core strategy for the asymmetric synthesis of this compound and its analogues via a Michael addition involves the reaction of a nucleophile, typically a malonate or a related C2-synthon, with a phenyl-substituted α,β-unsaturated carbonyl compound, such as a chalcone (B49325) derivative. The stereochemical outcome of this reaction is controlled by a chiral catalyst, which can be a metal complex or, increasingly, an organocatalyst.
Organocatalysis, the use of small organic molecules to accelerate and control chemical reactions, has emerged as a particularly attractive strategy for asymmetric Michael additions. These catalysts are often derived from natural products, such as Cinchona alkaloids, or are based on rationally designed chiral scaffolds like squaramides and thioureas. They operate by activating the Michael acceptor, the Michael donor, or both, through various non-covalent interactions such as hydrogen bonding, thereby creating a chiral environment that directs the approach of the nucleophile to one face of the electrophile.
Detailed Research Findings
Research in this area has demonstrated the successful application of various organocatalysts in the asymmetric Michael addition to chalcones and related α,β-unsaturated ketones, which serve as key precursors to the 5-oxo-5-phenylpentyl scaffold.
For instance, studies have shown that bifunctional thiourea (B124793) and squaramide catalysts derived from Cinchona alkaloids can effectively catalyze the addition of malonates to chalcones, affording the corresponding adducts in high yields and with excellent enantioselectivities. These catalysts possess both a basic tertiary amine moiety, which can deprotonate the malonate, and a hydrogen-bonding donor group (the thiourea or squaramide), which activates the enone electrophile.
While direct asymmetric Michael addition of a simple acetamide (B32628) to a chalcone derivative to form this compound in one step is challenging due to the low acidity of the α-protons of acetamide, the use of more activated nucleophiles like malonamides or cyanoacetamides provides a viable route. The resulting adducts can then be further transformed into the desired this compound structure through subsequent chemical modifications, such as decarboxylation or hydrolysis of the nitrile group.
The following tables summarize representative findings from the literature on the organocatalytic asymmetric Michael addition of nucleophiles to chalcone derivatives, which are analogous to the key step in the synthesis of chiral this compound derivatives.
| Catalyst | Michael Donor | Michael Acceptor (Chalcone derivative) | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| Quinine-derived thiourea | Diethyl malonate | Chalcone | Toluene | 95 | 92 |
| Cinchonidine-derived squaramide | Dimethyl malonate | 4'-Chlorochalcone | Dichloromethane | 98 | 95 |
| Rosin-derived squaramide | Malononitrile | Chalcone | Dichloromethane | 99 | 90 |
Table 1: Organocatalytic Asymmetric Michael Addition of Malonate Derivatives to Chalcones
| Catalyst | Michael Donor | Michael Acceptor (Chalcone derivative) | Base | Solvent | Yield (%) | Enantiomeric Excess (ee, %) |
| N-Benzylcinchonidinium bromide | Nitromethane | Chalcone | CsOH·H₂O | Toluene/Water | 85 | 80 |
| (S)-N-(4-(Trifluoromethyl)benzyl)cinchoninium bromide | Glycine imine | Chalcone | K₂CO₃ | Dichloromethane | 92 | 94 |
Table 2: Phase-Transfer Catalyzed Asymmetric Michael Addition to Chalcones
These results underscore the power of asymmetric catalysis in constructing the chiral backbone of molecules related to this compound. The choice of catalyst, nucleophile, and reaction conditions is crucial for achieving high levels of stereocontrol. The development of novel and more efficient catalytic systems remains an active area of research, with the ultimate goal of providing practical and scalable routes to enantiomerically pure compounds for various applications.
Mechanistic Pathways of Key Synthetic Transformations
The unique structural arrangement of this compound, featuring a terminal primary amide and a γ-ketone, allows for a diverse range of chemical transformations. The mechanistic pathways of these reactions are of significant interest for the synthesis of complex molecules and heterocyclic structures.
Detailed Mechanisms of Michael Additions
The Michael addition, or conjugate addition, is a fundamental carbon-carbon bond-forming reaction. byjus.comwikipedia.org While this compound itself is not an α,β-unsaturated compound (a Michael acceptor), it can act as a precursor to a Michael donor. The general mechanism involves three primary steps:
Enolate Formation: A base abstracts an acidic α-hydrogen from the carbon adjacent to the ketone (C4), forming a nucleophilic enolate intermediate. byjus.commasterorganicchemistry.com The stability of this enolate is crucial for the reaction to proceed. wikipedia.org
Nucleophilic Attack: The formed enolate attacks the β-carbon of an α,β-unsaturated carbonyl compound (the Michael acceptor) in a 1,4-conjugate addition. byjus.commasterorganicchemistry.com This step results in the formation of a new carbon-carbon bond and a new enolate. masterorganicchemistry.com
Protonation: The newly formed enolate is protonated by a proton source, such as the conjugate acid of the base used or the solvent, to yield the final 1,5-dicarbonyl product, known as a Michael adduct. byjus.com
This sequence is a versatile method for creating 1,5-dicarbonyl compounds and can be part of tandem reactions, such as the Robinson annulation, which combines a Michael addition with an aldol (B89426) condensation. researchgate.net In the context of this compound derivatives, this pathway is critical for building more complex molecular architectures. For instance, the reaction of an enolate derived from an amide with an α,β-unsaturated amide can proceed catalytically to form a new adduct. u-tokyo.ac.jp A related reaction involves the synthesis of (S)-3-Methyl-5-oxo-5-phenylpentanamide, which can be achieved through a Michael addition pathway. ehu.es
Hydrogenation Reaction Mechanisms on the Ketone Functionality
The ketone group in this compound is a prime target for hydrogenation to produce the corresponding secondary alcohol, 5-hydroxy-5-phenylpentanamide. Asymmetric hydrogenation is particularly valuable as it allows for the stereoselective synthesis of chiral alcohols, which are important structural motifs in many pharmaceuticals. researchgate.net
The mechanism for iridium-catalyzed asymmetric hydrogenation of ketoamides, such as derivatives of this compound, involves the coordination of both the ketone's carbonyl oxygen and the amide's functional group to the metal center of the catalyst. researchgate.net This dual coordination is a key factor in achieving high enantioselectivity. researchgate.net
A proposed mechanism for ionic hydrogenation, another method for reducing ketones, involves the following steps:
Activation: A Lewis acid activates the ketone carbonyl group, making it more electrophilic. rsc.org
Hydride Transfer: A hydride donor, such as a silane (B1218182) (e.g., Et₃SiH), delivers a hydride ion to the activated carbonyl carbon. rsc.org
Protonation: The resulting alkoxide is protonated to yield the final alcohol product. rsc.org
Research on the asymmetric hydrogenation of a closely related substrate, 5-(4-fluorophenyl)-5-oxo-N-phenylpentanamide, demonstrates the efficacy of this transformation. Using a chiral Iridium catalyst, exceptionally high conversion and enantiomeric excess can be achieved. researchgate.netresearchgate.net
Table 1: Catalyst Performance in Asymmetric Hydrogenation of a this compound Derivative
| Substrate | Catalyst System | Substrate/Catalyst Ratio (S/C) | Conversion (%) | Enantiomeric Excess (ee, %) | Source |
| 5-(4-fluorophenyl)-5-oxo-N-phenylpentanamide | Ir/f-amphox | 50,000 | >99 | >99 | researchgate.netresearchgate.net |
Radical Reactions and their Intermediates
Radical reactions offer unique pathways for modifying this compound. These reactions proceed via intermediates with unpaired electrons, known as free radicals. wikipedia.org A typical radical process involves three phases: initiation, propagation, and termination. lumenlearning.com
Initiation: A radical is generated, often through the homolytic cleavage of a weak bond by heat or light. wikipedia.orglumenlearning.com For example, dibenzoyl peroxide can initiate radical reactions. wikipedia.org
Propagation: The initial radical reacts with a stable molecule to form a product and a new radical, which continues the chain reaction. lumenlearning.com This can involve processes like hydrogen atom abstraction or addition to a π-system. mdpi.comutexas.edu
Termination: Two radicals combine to form a stable, non-radical product, ending the chain. lumenlearning.com
In the context of this compound, a radical could be generated at the C4 position by abstracting a hydrogen atom. This carbon-centered radical could then participate in various transformations. For example, it could undergo intramolecular cyclization, a common reaction for radicals, especially to form five-membered rings. libretexts.orgscirp.org The stability of the radical intermediate is a key factor; for instance, a radical adjacent to the phenyl group would be stabilized by resonance.
Intramolecular Cyclization Mechanisms
The linear structure of this compound and its derivatives is well-suited for intramolecular cyclization to form heterocyclic compounds like lactams. The formation of five- and six-membered rings through intramolecular reactions is often kinetically and thermodynamically favored. masterorganicchemistry.com
One studied mechanism involves the cyclization of N-substituted derivatives of 5-phenylpentanamide. For example, treating N-(5-phenylpentanamido)phthalimide with phenyliodine(III) bis(trifluoroacetate) (PIFA) generates an electron-deficient N-acylnitrenium ion intermediate. clockss.org This reactive intermediate then attacks the benzylic position (the carbon adjacent to the phenyl ring) in an intramolecular fashion. clockss.org This cyclization results in the formation of a δ-lactam (a six-membered ring) substituted with a phenyl group at the position alpha to the ring nitrogen. clockss.org
Table 2: Intramolecular Cyclization of 5-Phenylpentanamide Derivatives
| Starting Material | Reagent/Solvent | Product | Yield (%) | Source |
| N-(5-phenylpentanamido)phthalimide | PIFA / 2,2,3,3-tetrafluoro-1-propanol | 5-phenyl-N-phthalimido-δ-lactam | 46 | clockss.org |
| N-(5-phenylpentanamido)phthalimide | PIFA / 2,2,2-trifluoroethanol | 5-phenyl-N-phthalimido-δ-lactam | 36 | clockss.org |
| N-methoxy-5-phenylpentanamide | PIFA / hexafluoroisopropanol | 1-methoxy-3,4,5,6-tetrahydro-1-benzoazocin-2(1H)-one | 72 | clockss.org |
Another potential cyclization pathway is the Dieckmann condensation, which is an intramolecular version of the Claisen condensation. libretexts.org While this typically involves diesters to form β-keto esters, analogous base-mediated cyclizations can occur in molecules with other carbonyl functionalities, leading to the formation of cyclic ketones. libretexts.org
Functional Group Transformations and Interconversions
Reactions of the Ketone Moiety (e.g., Reductions, Additions)
The ketone moiety is a highly reactive site in the this compound molecule, susceptible to a variety of nucleophilic additions and reductions.
Reductions: As discussed in section 3.1.2, the most common reduction of the ketone yields a secondary alcohol. Catalytic hydrogenation using iridium researchgate.netresearchgate.net or ruthenium complexes is a highly efficient method. Ionic hydrogenation provides an alternative pathway under mild conditions, utilizing a Lewis acid and a hydride donor. rsc.org These methods can be highly chemoselective, reducing the ketone without affecting the amide or the phenyl ring.
Additions: The carbonyl carbon of the ketone is electrophilic and can be attacked by a wide range of nucleophiles.
Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the ketone to form tertiary alcohols after an acidic workup.
Alpha-Arylation: In a sequential reaction, the ketone can first undergo a Michael addition, and the resulting enolate can then be trapped in a palladium-catalyzed α-arylation reaction. This builds significant molecular complexity in a single sequence. rsc.org
Formation of Imines and Enamines: The ketone can react with primary or secondary amines to form imines and enamines, respectively. These products are valuable intermediates for further synthetic transformations.
The reactivity of the ketone allows for its conversion into a wide array of other functional groups, making this compound a versatile building block in organic synthesis.
Kinetic and Thermodynamic Aspects of Reactivity
The rates and equilibrium positions of reactions involving this compound are governed by kinetic and thermodynamic principles.
Kinetic Aspects: Reaction kinetics, the study of reaction rates, are essential for optimizing synthetic procedures. For structurally related keto-amides, kinetic studies have been performed to understand and optimize their synthesis. For example, in the synthesis of 4-methyl-3-oxo-N-phenylpentanamide, a continuous microflow system was used to determine the kinetic parameters. researchgate.net The study confirmed that the reaction follows first-order kinetics with respect to the limiting reagent. researchgate.net By conducting the reaction at various temperatures (110–140 °C), the rate constants (k) were determined, and an Arrhenius plot of ln(k) versus the inverse of the temperature (1/T) was constructed. researchgate.net This plot allows for the calculation of the activation energy (Ea), a critical parameter that describes the temperature sensitivity of the reaction rate. Such kinetic analyses are vital for scaling up production and improving efficiency. researchgate.net While specific data for this compound is not widely published, similar methodologies would apply. The kinetics for reactions involving derivatives can be slow, sometimes necessitating extended reaction times. vulcanchem.com
Table: Kinetic Data for the Synthesis of a Structurally Related Keto-Amide at Various Temperatures
| Temperature (K) | Rate Constant, k (s⁻¹) | Reference |
|---|---|---|
| 383.15 | 0.0025 | researchgate.net |
| 393.15 | 0.0042 | researchgate.net |
| 403.15 | 0.0068 | researchgate.net |
| 413.15 | 0.0105 | researchgate.net |
Stereochemistry and Chirality in 5 Oxo 5 Phenylpentanamide Analogues
Generation of Stereogenic Centers through Asymmetric Induction
The controlled synthesis of a specific stereoisomer is a fundamental goal of asymmetric synthesis. Asymmetric induction is the process by which a chiral influence—be it a catalyst, reagent, or auxiliary group—favors the formation of one enantiomer or diastereomer over another. For analogues of 5-oxo-5-phenylpentanamide, stereogenic centers can be introduced using several established methodologies.
One effective strategy is the diastereoselective reduction of a prochiral ketone. For instance, the reduction of a γ-keto amide, substituted at the α or β position, can generate a chiral hydroxyl group at the C5 position. The choice of reducing agent and reaction conditions dictates the stereochemical outcome, leading to either syn or anti diastereomers with respect to the existing stereocenter. researchgate.netclockss.org
Another approach involves the use of chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. In the context of this compound analogues, an auxiliary such as a prolinol methyl ether derivative can be attached to the amide nitrogen. iupac.org Subsequent reactions, for example, the cycloaddition of a keteniminium salt derived from the chiral amide, can proceed with high asymmetric induction. iupac.org Similarly, the Schöllkopf reagent, a chiral auxiliary used in the asymmetric synthesis of amino acids, provides a well-established route to stereocontrolled products. nih.gov After the desired stereocenter has been created, the auxiliary is cleaved to yield the enantiomerically enriched target molecule.
Catalytic asymmetric reactions, such as the hydrogenation of imines or the umpolung reactions of imines with enones, represent another powerful method for creating chiral amine functionalities, which can be precursors to or part of chiral this compound analogues. nih.govacs.org
Table 1: Examples of Asymmetric Reactions for Generating Stereocenters in Keto Amide Analogues
| Reaction Type | Chiral Influence | Typical Stereocenter Generated | Key Feature |
|---|---|---|---|
| Diastereoselective Reduction | Chiral substrate with existing stereocenter | C5-hydroxyl | Reagent-controlled formation of syn or anti diastereomers. clockss.org |
| Asymmetric Michael Addition | Chiral carbene complex | C2 and C3 | High diastereoselective induction in C-C bond formation. rsc.org |
| Auxiliary-Controlled Alkylation | Schöllkopf Reagent | C2-amino | Forms chiral α-amino acid precursors with high enantiopurity. nih.gov |
Enantiomeric Excess Determination Methods (e.g., Chiral HPLC)
Once a chiral compound has been synthesized, it is crucial to determine its enantiomeric purity, expressed as enantiomeric excess (ee). Enantiomeric excess quantifies the degree to which one enantiomer is present in a mixture compared to the other. heraldopenaccess.us
The most widely used technique for determining the ee of this compound analogues is chiral High-Performance Liquid Chromatography (HPLC). heraldopenaccess.usuma.es This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers. This differential interaction results in different retention times for each enantiomer, allowing for their separation and quantification. nih.gov The relative peak areas in the chromatogram are used to calculate the enantiomeric excess. A variety of CSPs are available, and the selection of the appropriate column and mobile phase is critical for achieving baseline separation. nih.govmdpi.com
Alternatively, enantiomers can be derivatized with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. Since diastereomers have different physical properties, they can be separated and quantified using standard, non-chiral HPLC techniques. heraldopenaccess.us
Other spectroscopic methods can also be employed. Nuclear Magnetic Resonance (NMR) spectroscopy, in the presence of chiral shift reagents or chiral solvating agents, can be used to distinguish between enantiomers by inducing chemical shift differences in their respective spectra. acs.org Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light by chiral molecules, offers a rapid method for ee determination, particularly in high-throughput screening contexts. nih.gov
Table 2: Typical Chiral HPLC Conditions for Enantiomer Separation
| Analyte Type | Chiral Stationary Phase (CSP) | Mobile Phase Example | Detector |
|---|---|---|---|
| Chiral Lactams | Chiralpak IC | n-Hexane / Isopropanol | UV |
| Chiral Carboxylic Acids | Chiral AGP Column | 0.1 M Sodium Phosphate Buffer (pH 4.5) / Isopropanol | UV |
| Chiral Amides | Cellulose-based CSP | Heptane / Ethanol | UV |
Diastereoselective Control in Synthetic Pathways
When a molecule contains more than one stereocenter, diastereomers are possible. Diastereoselective control refers to the ability of a synthetic route to preferentially generate one diastereomer out of all possible options. This is crucial in the synthesis of complex analogues of this compound that may have stereocenters at multiple positions (e.g., C2 and C3).
A prime example of diastereoselective control is the reduction of γ-keto amides that already possess a stereocenter, for instance, at the β-position. The reduction of the C5 ketone can create a second stereocenter (a hydroxyl group), leading to two possible diastereomers (syn and anti). Research has shown that the stereochemical outcome is highly dependent on the reducing agent used. For example, reduction with diisobutylaluminium hydride (DIBAH) can strongly favor the formation of the syn-γ-hydroxy amide, whereas using lithium aluminium hydride (LiAlH₄) may result in lower diastereoselectivity. clockss.org This reagent-based control allows for the targeted synthesis of a specific diastereomer. researchgate.netclockss.org
Asymmetric catalytic reactions are also powerful tools for achieving high diastereoselectivity. For example, the Michael addition of β-keto amides to nitroolefins can be controlled by a chiral catalyst to yield products with high diastereo- and enantioselectivity. nih.gov The catalyst orchestrates the approach of the reactants in a highly ordered transition state, favoring the formation of one specific stereoisomer. nih.gov
Table 3: Diastereoselective Reduction of a Phenyl-Substituted γ-Keto Amide
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Reference |
|---|---|---|---|---|
| DIBAH | Toluene | -78 to rt | 99:1 | clockss.org |
| NaBH₄ | Methanol | -20 | 79:21 | clockss.org |
| LiAlH₄ | THF | -20 | 84:16 | clockss.org |
Chiral Resolution Techniques for Enantiomer Separation
When an asymmetric synthesis is not feasible or results in a racemic mixture (a 50:50 mixture of enantiomers), a chiral resolution process can be used to separate the individual enantiomers. wikipedia.org
The most common method for resolving racemic analogues of this compound, particularly those containing a carboxylic acid or amine functional group, is through the formation of diastereomeric salts. libretexts.org This technique involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent (e.g., a chiral amine like (+)-cinchotoxine for a racemic acid, or a chiral acid like (+)-tartaric acid for a racemic base). wikipedia.orglibretexts.org This reaction produces a pair of diastereomeric salts which, unlike enantiomers, have different solubilities. wikipedia.org This difference allows one of the diastereomeric salts to be separated by fractional crystallization. Subsequently, the pure enantiomer is recovered by breaking the salt bond, typically through an acid-base extraction. wikipedia.orglibretexts.org
Another resolution strategy involves the formation of covalent diastereomers. The racemic mixture is reacted with a chiral auxiliary to form a mixture of diastereomers. These can then be separated by standard chromatographic techniques like column chromatography on silica (B1680970) gel, as diastereomers have different affinities for the stationary phase. acs.org After separation, the chiral auxiliary is chemically removed to yield the separated, pure enantiomers.
Kinetic resolution is a third technique where one enantiomer of a racemic mixture reacts at a different rate with a chiral catalyst or reagent. This results in the unreacted starting material becoming enriched in the slower-reacting enantiomer, while the product is formed predominantly from the faster-reacting enantiomer. nih.gov
Table 4: Common Chiral Resolving Agents
| Resolving Agent | Type | Used to Resolve |
|---|---|---|
| (+)-Tartaric acid | Acid | Racemic Bases (Amines) |
| (-)-Malic acid | Acid | Racemic Bases (Amines) |
| (+)-Camphor-10-sulfonic acid | Acid | Racemic Bases (Amines) |
| Brucine | Base | Racemic Acids |
| Strychnine | Base | Racemic Acids |
Absolute Configuration Determination (e.g., X-ray Crystallography of Diastereomeric Salts)
Determining the absolute configuration—the precise three-dimensional arrangement of atoms at a stereocenter (designated as R or S)—is the final and definitive step in characterizing a chiral molecule.
Single-crystal X-ray crystallography is considered the gold standard for unambiguously determining absolute configuration. purechemistry.orgresearchgate.net While analyzing a crystal of a single enantiomer can sometimes be challenging, a powerful and common approach involves the use of an internal reference of known stereochemistry. sci-hub.se This method is directly linked to the chiral resolution techniques described previously.
After a racemic mixture is resolved by forming a diastereomeric salt with a chiral resolving agent of known absolute configuration (e.g., (R)-(+)-1-phenylethylamine), a suitable crystal of the separated diastereomeric salt is grown. researchgate.netsci-hub.se X-ray diffraction analysis of this crystal reveals the three-dimensional structure and the relative configuration of all stereocenters within the salt. Because the absolute configuration of the chiral resolving agent is already known, the absolute configuration of the new stereocenter on the this compound analogue can be unequivocally assigned. sci-hub.se The same principle applies to covalently bonded diastereomers prepared for resolution or characterization. nih.govresearchgate.net
While X-ray crystallography is the most definitive method, other spectroscopic techniques can provide corroborating evidence. For instance, comparison of experimental Circular Dichroism (CD) spectra with spectra calculated using quantum mechanical methods can help in assigning the absolute configuration. purechemistry.org
Advanced Spectroscopic and Structural Elucidation of 5 Oxo 5 Phenylpentanamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.
One-dimensional NMR spectra provide fundamental information about the number and type of proton and carbon atoms in a molecule. While specific, experimentally-derived spectra for the parent 5-Oxo-5-phenylpentanamide are not widely available in public repositories, its structure allows for a precise prediction of the expected signals based on established chemical shift principles.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show five distinct sets of signals corresponding to the different proton environments in the molecule. The phenyl group protons would appear in the aromatic region, while the aliphatic chain protons would appear at higher field, with their chemical shifts influenced by the adjacent electron-withdrawing carbonyl groups. The primary amide protons typically appear as a broad signal.
Table 1. Predicted ¹H NMR Spectral Assignments for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
|---|---|---|---|
| H-ortho (Phenyl) | 7.9 - 8.1 | Doublet (d) | 2H |
| H-meta (Phenyl) | 7.4 - 7.6 | Triplet (t) | 2H |
| H-para (Phenyl) | 7.5 - 7.7 | Triplet (t) | 1H |
| H-4 | 3.0 - 3.2 | Triplet (t) | 2H |
| H-2 | 2.2 - 2.4 | Triplet (t) | 2H |
| H-3 | 1.9 - 2.1 | Quintet (quin) | 2H |
¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to display eight unique carbon signals, as the ortho and meta carbons of the phenyl group are equivalent due to free rotation. The two carbonyl carbons are readily distinguished, with the ketone carbon appearing further downfield than the amide carbon.
Table 2. Predicted ¹³C NMR Spectral Assignments for this compound
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-5 (Ketone C=O) | 198 - 202 |
| C-1 (Amide C=O) | 172 - 175 |
| C-ipso (Phenyl) | 135 - 138 |
| C-para (Phenyl) | 132 - 134 |
| C-meta (Phenyl) | 128 - 129 |
| C-ortho (Phenyl) | 127 - 128 |
| C-4 | 35 - 38 |
| C-2 | 32 - 35 |
While 1D NMR suggests the types of proton and carbon environments, 2D NMR experiments are essential to piece together the molecular puzzle by establishing direct and long-range correlations between nuclei. For a molecule like this compound, these techniques would serve to confirm the proposed structure definitively.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings through bonds. Key expected correlations would be observed between the protons on C-2 and C-3, and between the protons on C-3 and C-4, confirming the linear -CH₂-CH₂-CH₂- aliphatic chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment maps protons directly to the carbons they are attached to. It would show correlations between the H-2 protons and C-2, H-3 protons and C-3, H-4 protons and C-4, and the aromatic protons with their corresponding aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons. It is crucial for establishing the connectivity of non-protonated carbons and linking molecular fragments. For this compound, key HMBC correlations would be expected from the H-4 protons to the ketone carbonyl (C-5) and the ipso- and ortho-phenyl carbons. Similarly, correlations from the H-2 protons to the amide carbonyl (C-1) would be anticipated, unambiguously connecting the aliphatic chain to both functional groups.
Advanced NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide through-space correlations between protons that are close to each other, offering insights into the molecule's preferred three-dimensional structure. For a flexible aliphatic chain like that in this compound, the molecule exists as a dynamic equilibrium of multiple conformers in solution. A dedicated conformational analysis using NOESY or other techniques like rotating-frame Overhauser effect spectroscopy (ROESY) has not been reported in the literature, but such studies could reveal information about the average spatial arrangement of the phenyl and amide groups.
Infrared (IR) Spectroscopy for Vibrational Modes and Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands that confirm its key structural features. Data from closely related N-substituted derivatives show characteristic ketone and amide stretches in the 1635-1685 cm⁻¹ range.
Table 3. Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Primary Amide | N-H Stretch | 3100 - 3400 (typically two bands) |
| Aromatic C-H | C-H Stretch | 3000 - 3100 |
| Aliphatic C-H | C-H Stretch | 2850 - 3000 |
| Ketone C=O | C=O Stretch | 1680 - 1700 |
| Amide C=O (Amide I) | C=O Stretch | 1640 - 1670 |
| Amide N-H | N-H Bend | 1600 - 1640 |
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental composition from the exact mass value. This technique serves as a final confirmation of the molecular formula, C₁₁H₁₃NO₂. The calculated exact mass for common adducts of this compound provides a benchmark for experimental verification.
Table 4. Calculated Exact Masses for this compound Adducts
| Molecular Formula | Adduct Ion | Calculated Exact Mass (m/z) |
|---|---|---|
| C₁₁H₁₃NO₂ | [M+H]⁺ | 192.10190 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Direct analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to its low volatility, a consequence of the polar primary amide group and the keto group. To facilitate GC-MS analysis, a two-step derivatization process is typically required to convert the analyte into a more volatile and thermally stable form. researchgate.netresearchgate.net
The first step is methoximation, which targets the carbonyl (keto) group. This reaction, often using a reagent like methoxyamine hydrochloride in pyridine (B92270), converts the ketone into a methoxime derivative. This process is crucial as it prevents keto-enol tautomerism, which could otherwise lead to multiple peaks and complicate the chromatographic analysis. researchgate.netiucr.org The second step is silylation, which targets the active hydrogens of the primary amide group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace the amide hydrogens with non-polar trimethylsilyl (B98337) (TMS) groups. spectrabase.comfishersci.ca This replacement significantly reduces intermolecular hydrogen bonding, thereby increasing the volatility of the compound. fishersci.cayoutube.com
The resulting derivatized molecule can be readily analyzed by GC-MS. In the mass spectrometer, under electron ionization (EI), the derivative undergoes predictable fragmentation, providing a unique mass spectrum that confirms its structure. The fragmentation pattern for the derivatized this compound is expected to show characteristic ions. A prominent fragmentation pathway for aromatic amides involves the formation of a resonance-stabilized benzoyl cation (C₆H₅CO⁺) at m/z 105. researchgate.net This cation can further lose a molecule of carbon monoxide (CO) to produce the phenyl cation (C₆H₅⁺) at m/z 77. researchgate.netresearchgate.net The presence of TMS groups would also yield characteristic fragments, such as ions at m/z 73 ([Si(CH₃)₃]⁺) and rearrangement ions like m/z 147, which is indicative of multiple TMS groups in close proximity. nih.gov
Table 1: GC-MS Derivatization and Expected Mass Fragments
| Step | Target Group | Reagent Example | Purpose | Expected Key Mass Fragments (m/z) |
| 1. Methoximation | Keto (C=O) | Methoxyamine HCl | Increase stability, prevent tautomerism | Molecular Ion (of final derivative) |
| 2. Silylation | Amide (-CONH₂) | MSTFA or BSTFA | Increase volatility, reduce polarity | 105 (Benzoyl cation), 77 (Phenyl cation), 73 (TMS cation) |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for the analysis of this compound, as it can handle polar and non-volatile compounds without the need for derivatization. guidechem.comnih.gov It is the preferred method for determining the purity and confirming the identity of the compound. guidechem.comresearchgate.net
A common approach involves Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). researchgate.netresearchgate.net In this mode, a non-polar stationary phase, such as a C18 (octadecylsilane) column, is used with a polar mobile phase. researchgate.net A typical mobile phase for a compound like this compound would be a gradient mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of an acidifier such as formic acid to improve peak shape. jst.go.jp
As the sample passes through the column, it is separated from any impurities. The purity of the compound is assessed by the detector following the column, typically a UV detector. The peak area of this compound relative to the total area of all peaks in the chromatogram provides a quantitative measure of its purity. amu.edu.pl
Following chromatographic separation, the eluent is introduced into the mass spectrometer. Using a soft ionization technique like Electrospray Ionization (ESI), the molecule is ionized without significant fragmentation, typically forming the protonated molecule [M+H]⁺. For this compound (molar mass ≈ 191.22 g/mol ), the mass spectrometer would detect a prominent ion at an m/z value of approximately 192.23. This accurate mass measurement serves to unequivocally confirm the identity of the compound. masterorganicchemistry.com
Table 2: Typical LC-MS Parameters for this compound Analysis
| Parameter | Typical Condition | Purpose |
| Chromatography Mode | Reversed-Phase (RP-HPLC) | Separation based on hydrophobicity |
| Stationary Phase | C18 (Octadecylsilane) | Retention of the analyte |
| Mobile Phase | Water/Acetonitrile with 0.1% Formic Acid (Gradient) | Elution of analyte and impurities |
| Detection (Purity) | UV Detector (e.g., at 254 nm) | Quantify relative peak areas |
| Detection (Identity) | Mass Spectrometer (ESI+) | Confirm molecular weight via [M+H]⁺ ion |
X-ray Crystallography for Solid-State Molecular Architecture
While a specific, publicly available crystal structure for this compound was not identified, the solid-state architecture can be reliably inferred from the known crystal structures of related benzamides and other primary amides. iucr.orgnist.gov X-ray crystallography provides definitive information on bond lengths, bond angles, and, crucially, the intermolecular interactions that govern the packing of molecules in a crystal lattice.
For molecules containing a primary amide group, the dominant intermolecular interaction is hydrogen bonding. researchgate.net It is highly probable that this compound molecules would form centrosymmetric dimers or extended chains in the solid state. nist.gov This occurs through strong N-H···O hydrogen bonds, where the two hydrogen atoms on the amide nitrogen of one molecule interact with the carbonyl oxygen of the amide group on a neighboring molecule. iucr.orgnih.gov This interaction is a robust and highly directional supramolecular synthon that dictates the primary packing motif in the vast majority of primary amide crystal structures. nih.gov
Table 3: Expected Crystallographic and Intermolecular Interaction Data
| Parameter | Expected Feature | Significance |
| Primary Structural Motif | Hydrogen-bonded dimer or chain | Formed by N-H···O interactions between amide groups |
| Dominant Interaction | N-H···O Hydrogen Bond | Controls the primary supramolecular assembly |
| Secondary Interactions | π-π Stacking | Contribution from phenyl rings of adjacent molecules |
| Other Interactions | C-H···O Hydrogen Bonds | Further stabilization of the crystal lattice |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The Ultraviolet-Visible (UV-Vis) spectrum of this compound is dictated by the electronic transitions within its chromophores. The key chromophore in this molecule is the benzoyl group (C₆H₅-C=O), which consists of a phenyl ring conjugated with a carbonyl group. This system gives rise to characteristic absorption bands in the UV region.
Two primary types of electronic transitions are expected:
π→π* Transitions: These are high-energy transitions involving the promotion of an electron from a bonding π orbital to an antibonding π* orbital within the conjugated system of the aromatic ring and the carbonyl group. These transitions are typically strong (high molar absorptivity, ε) and are responsible for the main absorption band observed for benzoyl-containing compounds, usually in the 240-280 nm range.
n→π* Transitions: These are lower-energy transitions that involve promoting a non-bonding electron (from one of the lone pairs on the carbonyl oxygen) to an antibonding π* orbital of the carbonyl group. These transitions are quantum mechanically less favorable ("forbidden") and thus result in a much weaker absorption band (low molar absorptivity, ε) at a longer wavelength, often around 300-320 nm. This band is sometimes obscured by the tail of the much stronger π→π* band.
For a structurally similar compound, 4-benzoylbutyric acid, a λmax (wavelength of maximum absorbance) is observed around 243 nm, which is characteristic of the strong π→π* transition of the benzoyl chromophore. A similar spectrum is expected for this compound.
Table 4: Predicted UV-Vis Absorption Data for this compound
| Transition Type | Chromophore | Expected λmax Region | Expected Molar Absorptivity (ε) |
| π → π | Benzoyl group (C₆H₅-C=O) | ~240 – 250 nm | High (~10,000 - 15,000 L mol⁻¹ cm⁻¹) |
| n → π | Carbonyl group (C=O) | ~300 – 320 nm | Low (< 100 L mol⁻¹ cm⁻¹) |
Theoretical and Computational Investigations of 5 Oxo 5 Phenylpentanamide
Quantum Chemical Calculations
Quantum chemical calculations are founded on the principles of quantum mechanics and are used to model the electronic structure of molecules. These methods provide detailed information about molecular geometries, energies, and various spectroscopic properties.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. arxiv.org In DFT, the electronic energy of a system is determined from its electron density rather than the complex many-electron wavefunction. arxiv.org For 5-Oxo-5-phenylpentanamide, DFT is employed to find the most stable three-dimensional arrangement of atoms, a process known as geometry optimization.
The process involves selecting an appropriate exchange-correlation functional, which approximates the quantum mechanical effects of electron exchange and correlation, and a basis set, which describes the atomic orbitals. nih.gov Commonly used functionals include B3LYP, PBE0, and ωB97XD, paired with basis sets like 6-31+G(d,p) or the def2 series. nih.govmdpi.com The optimization algorithm systematically alters the molecular geometry to find the structure with the minimum energy on the potential energy surface.
Once the optimized geometry is obtained, DFT can be used to calculate key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap provides an indication of the molecule's chemical reactivity and kinetic stability. scispace.com A smaller gap suggests the molecule is more likely to be reactive.
Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at the ωB97XD/6-31+G(d,p) level) This data is hypothetical and for illustrative purposes.
| Parameter | Bond/Angle | Value |
| Bond Lengths (Å) | ||
| C=O (Ketone) | 1.215 | |
| C=O (Amide) | 1.238 | |
| C-N (Amide) | 1.355 | |
| C-C (Phenyl-Ketone) | 1.490 | |
| **Bond Angles (°) ** | ||
| Phenyl-C-O (Ketone) | 120.5 | |
| O=C-N (Amide) | 122.8 | |
| C-N-H | 119.5 | |
| Dihedral Angles (°) | ||
| O=C-C-C | 178.5 |
The term ab initio, meaning "from first principles," refers to computational methods based solely on quantum mechanics without reliance on experimental data for parameterization. dtic.mil While DFT is technically an ab initio method, the term is often used to describe more computationally intensive wavefunction-based methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)).
These high-level methods provide a more accurate mathematical approximation of the Schrödinger equation, leading to highly reliable predictions of molecular energies and properties. dtic.mil Due to their significant computational expense, they are typically used for smaller molecules or to benchmark the results obtained from more efficient methods like DFT. For a molecule the size of this compound, these calculations would be reserved for confirming the energies of specific conformers or transition states identified using DFT.
Quantum chemical calculations are highly effective at predicting spectroscopic parameters, which can be directly compared with experimental results to validate a proposed structure. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a common application.
Using the optimized geometry obtained from DFT, methods like the Gauge-Including Atomic Orbital (GIAO) approach can be employed to calculate the magnetic shielding tensors for each nucleus. mdpi.com These theoretical shielding values (σ) are then converted into chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, such as tetramethylsilane (B1202638) (TMS). The choice of DFT functional and basis set is crucial for achieving high accuracy. researchgate.net Comparing the predicted ¹H and ¹³C NMR spectra with experimental data serves as a powerful tool for structural confirmation. nih.gov
Table 2: Illustrative Comparison of Predicted vs. Experimental ¹³C NMR Chemical Shifts (ppm) for this compound This data is hypothetical and for illustrative purposes.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Experimental Chemical Shift (δ, ppm) |
| C=O (Ketone) | 198.5 | 199.2 |
| C=O (Amide) | 174.1 | 175.0 |
| C (Phenyl, ipso) | 136.8 | 137.1 |
| C (Phenyl, ortho) | 128.4 | 128.7 |
| C (Phenyl, meta) | 128.9 | 129.1 |
| C (Phenyl, para) | 133.0 | 133.5 |
| CH₂ (alpha to ketone) | 35.2 | 35.8 |
| CH₂ (beta to ketone) | 20.5 | 21.1 |
| CH₂ (alpha to amide) | 33.1 | 33.9 |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
While quantum chemical calculations excel at describing static molecular structures, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior and conformational flexibility of molecules. wustl.edu MD simulations model the movements of atoms and molecules over time by solving Newton's equations of motion.
For this compound, MD simulations can reveal how the flexible aliphatic chain moves and folds, leading to different stable conformations. These simulations employ a "force field" (e.g., AMBER, OPLS), which is a set of parameters that defines the potential energy of the system. wustl.edu By running a simulation for a sufficient length of time (nanoseconds to microseconds), one can observe transitions between different conformational states and determine their relative populations. researchgate.net
MD simulations are also essential for studying solvation effects. The molecule can be simulated in a box of explicit solvent molecules (e.g., water), allowing for a detailed analysis of solute-solvent interactions, such as hydrogen bonding between the amide group and water. rsc.org This provides a more realistic model of the molecule's behavior in solution compared to gas-phase quantum calculations. Analysis of the simulation trajectory can yield metrics like Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the molecule. researchgate.net
Mechanistic Studies and Transition State Analysis through Computational Models
Computational models are invaluable for investigating chemical reaction mechanisms. For this compound, one could study hypothetical reactions such as its synthesis, hydrolysis, or intramolecular cyclization. DFT is commonly used to map out the potential energy surface of a reaction.
This involves locating the structures of reactants, products, and, most importantly, the transition state (TS)—the highest energy point along the reaction coordinate. bris.ac.uk By calculating the energies of these stationary points, the activation energy (the difference in energy between the reactant and the transition state) can be determined. This provides a quantitative measure of the reaction's feasibility. Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be performed to confirm that the identified transition state correctly connects the desired reactants and products.
Tautomeric Equilibria and Isomerization Pathways
This compound has the potential to exist in different tautomeric forms. Tautomers are isomers that readily interconvert through the migration of a proton. The primary tautomeric equilibria to consider would be the keto-enol tautomerism at the ketone group and the amide-imidic acid (or amide-iminol) tautomerism at the amide group.
Computational methods can be used to determine the relative stabilities of these different tautomers. By calculating the Gibbs free energy of each isomer using DFT, it is possible to predict the equilibrium constant and thus the population of each tautomer under specific conditions (e.g., in the gas phase or in a solvent). semanticscholar.orgmdpi.com Solvation models are critical in these calculations, as solvent polarity can significantly influence which tautomer is more stable. Similarly, computational analysis can be used to explore the energy barriers and pathways for isomerization between different conformers of the molecule, providing insight into its dynamic structural behavior. researchgate.net
Table 3: Illustrative Relative Gibbs Free Energies (ΔG) of Potential Tautomers of this compound This data is hypothetical and for illustrative purposes.
| Tautomer | ΔG in Gas Phase (kcal/mol) | ΔG in Water (kcal/mol) | Predicted Population in Water (%) |
| Keto-Amide (Reference) | 0.00 | 0.00 | >99.9 |
| Enol-Amide | +12.5 | +9.8 | <0.1 |
| Keto-Imidic Acid | +18.2 | +14.5 | <0.1 |
In-Depth Analysis of this compound Reveals Paucity of Theoretical Research
A comprehensive review of scientific literature and computational chemistry databases indicates a notable absence of theoretical and computational investigations into the structure-reactivity relationship of the chemical compound this compound. Despite its well-defined structure, this particular amide appears to be unexplored territory in the realm of computational modeling.
This lack of specific research means that key computational metrics and models, which are foundational to understanding the molecule's behavior at a quantum level, have not been established. Such metrics would typically include:
Molecular Electrostatic Potential (MEP) Maps: To visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbitals (HOMO-LUMO): To analyze the molecule's reactivity, with the Highest Occupied Molecular Orbital (HOMO) indicating its ability to donate electrons and the Lowest Unoccupied Molecular Orbital (LUMO) its ability to accept electrons. The energy gap between these orbitals is a crucial indicator of chemical stability.
Reactivity Descriptors: A range of calculated values such as ionization potential, electron affinity, electronegativity, chemical hardness, and softness, which quantify the reactive tendencies of the molecule.
Without these foundational computational studies, a detailed discussion on the structure-reactivity relationship of this compound remains speculative. While general principles of organic chemistry can provide a basic understanding of its expected reactivity—for instance, the likely nucleophilicity of the amide nitrogen or the electrophilicity of the ketone and amide carbonyl carbons—a nuanced, quantitative model is not possible without dedicated computational investigation.
The absence of such research could be attributed to various factors, including a lack of significant commercial or pharmaceutical interest in this specific compound that would drive such detailed academic study. Researchers in computational chemistry often focus on molecules with known biological activity or those that are key intermediates in complex syntheses.
Advanced Applications of 5 Oxo 5 Phenylpentanamide in Organic Synthesis
Versatile Building Block in the Synthesis of Complex Molecules
The distinct reactivity of the ketone and amide functionalities within 5-Oxo-5-phenylpentanamide allows for its theoretical application as a strategic building block in the assembly of intricate molecular structures. The phenyl ketone moiety can participate in a variety of carbon-carbon bond-forming reactions, while the primary amide offers a site for nucleophilic attack or transformation into other functional groups.
Key Synthetic Transformations and Potential Applications:
| Reaction Type | Reagents and Conditions | Potential Product Type |
| Aldol (B89426) Condensation | Base or acid catalysis | α,β-Unsaturated keto-amides |
| Wittig Reaction | Phosphonium (B103445) ylides | Alkenyl amides |
| Grignard Reaction | Organomagnesium halides | Tertiary alcohols with an amide |
| Reductive Amination | Amine, reducing agent | Amino amides |
These transformations could theoretically enable the integration of the this compound core into larger, more complex molecules, including macrocycles and polycyclic systems. The sequential or orthogonal functionalization of its two reactive sites would be a key strategy in its application as a versatile synthetic intermediate.
Key Intermediate in the Synthesis of Heterocyclic Compounds
Heterocyclic compounds are of paramount importance in pharmaceuticals and materials science. The structure of this compound provides a linear carbon-nitrogen-carbon-carbon-oxygen framework that is theoretically predisposed to cyclization reactions, leading to a variety of heterocyclic scaffolds.
Potential Heterocyclic Systems from this compound:
Pyridines and Pyrimidines: Condensation reactions of the ketone with 1,3-dicarbonyl compounds or their equivalents, in the presence of an ammonia (B1221849) source, could potentially lead to the formation of substituted pyridine (B92270) rings. Similarly, reactions with ureas or thioureas might yield pyrimidine (B1678525) derivatives.
Piperidines and Pyrrolidines: Intramolecular reductive amination, following the conversion of the ketone to an amine or the amide to a primary amine, could theoretically be a pathway to saturated nitrogen-containing rings like piperidines or pyrrolidines, which are common motifs in many biologically active molecules. epa.govnih.govnih.gov
Lactams: Intramolecular cyclization reactions, potentially involving the activation of the amide nitrogen and subsequent attack on an electrophilic center derived from the ketone, could lead to the formation of various lactam structures.
Role in the Synthesis of Advanced Functional Materials, e.g., Organic Optoelectronic Devices
While no direct evidence links this compound to the synthesis of organic optoelectronic devices, its constituent parts—a phenyl ring and a flexible amide-containing chain—are features found in monomers used for the preparation of functional polymers.
Theoretically, derivatives of this compound could be designed to incorporate polymerizable groups. The phenyl ring could be functionalized to participate in cross-coupling reactions, a common method for synthesizing conjugated polymers used in organic light-emitting diodes (OLEDs) and organic photovoltaics. researchgate.netrsc.org The amide functionality and the alkyl chain could influence the solubility, processability, and solid-state packing of the resulting polymers, which are critical parameters for device performance.
Hypothetical Polymer Precursor Design:
| Functionalization Site | Modification | Potential Polymerization Method |
| Phenyl Ring | Halogenation (e.g., Br, I) | Suzuki or Stille cross-coupling |
| Alkyl Chain | Introduction of a terminal alkyne or alkene | Click chemistry or metathesis polymerization |
Precursor for Advanced Medicinal Chemistry Scaffolds
The development of novel molecular scaffolds is a cornerstone of modern medicinal chemistry. The structure of this compound contains elements—a phenyl ring, a ketone, and an amide—that are frequently found in pharmacologically active compounds.
This compound could theoretically serve as a starting point for the synthesis of libraries of related molecules for screening against various biological targets. The modification of the phenyl ring, the elaboration of the ketone, and the transformation of the amide group could lead to a diverse set of derivatives.
Potential Medicinal Chemistry Scaffolds:
Enzyme Inhibitors: The ketone functionality could act as a handle for introducing groups that interact with the active sites of enzymes, such as proteases or kinases. nih.govnih.gov
The exploration of the chemical space around the this compound core could potentially lead to the discovery of novel bioactive compounds.
Future Research Trajectories and Emerging Trends for 5 Oxo 5 Phenylpentanamide
Exploration of Novel and Sustainable Synthetic Pathways
Future research will likely prioritize the development of novel and sustainable methods for synthesizing 5-Oxo-5-phenylpentanamide, moving away from conventional synthesis that may involve hazardous reagents or generate significant waste. The principles of green chemistry will guide these new synthetic explorations.
Key areas of focus are expected to include:
Catalytic Approaches: The use of reusable, non-toxic catalysts is a cornerstone of green chemistry. Future syntheses could employ metal-free catalysts, such as glucose-based carbonaceous materials, which have shown efficacy in the synthesis of other keto-amides under solvent-free conditions.
Greener Solvents: The replacement of traditional volatile organic solvents with more environmentally benign alternatives is a critical goal. Research into the use of water, supercritical fluids, or bio-derived solvents for the synthesis of this compound is anticipated.
Energy Efficiency: The adoption of energy-efficient synthetic methods, such as microwave-assisted or ultrasound-mediated reactions, could significantly reduce the environmental footprint of this compound production. These techniques often lead to shorter reaction times and higher yields.
Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product will be a primary objective. This includes the exploration of one-pot, multi-component reactions that reduce the number of synthetic steps and purification processes.
A comparative look at potential green synthesis metrics for this compound is presented in the table below, illustrating hypothetical improvements over a traditional synthetic route.
| Metric | Traditional Synthesis (Hypothetical) | Green Synthesis (Projected) |
| Atom Economy | 60-70% | >90% |
| Solvent | Chlorinated Solvents | Water or Bio-solvents |
| Catalyst | Stoichiometric Reagents | Recyclable Heterogeneous Catalyst |
| Energy Input | Prolonged heating | Microwave or Ultrasound |
| Waste Generation | High | Low |
Advanced Mechanistic Investigations using Real-Time Spectroscopic Techniques
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for optimizing reaction conditions and improving yields. The use of real-time spectroscopic techniques is a burgeoning trend that allows for the in-situ monitoring of chemical reactions as they occur.
Future mechanistic studies on this compound synthesis are expected to employ:
ReactIR™ (In-situ Fourier Transform Infrared Spectroscopy): This powerful technique can track the concentration of reactants, intermediates, and products throughout a reaction by monitoring their characteristic infrared absorptions. For the synthesis of this compound, ReactIR™ could be used to observe the formation and consumption of key intermediates, providing valuable kinetic data and insights into the reaction pathway. mt.com For example, the disappearance of a carboxylic acid peak and the appearance of an amide peak can be monitored in real-time to determine the reaction endpoint precisely. youtube.com
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information about molecules in solution. Real-time NMR studies could help to identify and characterize transient intermediates in the formation of this compound that may not be observable by other methods.
Raman Spectroscopy: This technique is particularly useful for monitoring reactions in aqueous media and can provide complementary information to FTIR spectroscopy.
The data gathered from these real-time techniques will be invaluable for constructing detailed kinetic models of the synthesis of this compound, leading to more efficient and controlled manufacturing processes.
Integration of Machine Learning and Artificial Intelligence in Reaction Prediction and Optimization
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis. For this compound, these computational tools can be leveraged to accelerate the discovery of optimal synthetic routes and reaction conditions.
Future applications of ML and AI in this area include:
Reaction Outcome Prediction: ML models can be trained on large datasets of chemical reactions to predict the most likely product(s) of a given set of reactants and conditions. This can help researchers to identify promising synthetic pathways for this compound and avoid those that are likely to fail.
Yield Prediction: Accurately predicting the yield of a reaction is a significant challenge in organic chemistry. Advanced ML algorithms can be developed to predict the yield of this compound synthesis with a high degree of accuracy, based on a variety of input parameters.
Reaction Condition Optimization: AI-driven platforms can be used to explore a vast parameter space of reaction conditions (e.g., temperature, solvent, catalyst, concentration) to identify the optimal set of conditions for maximizing the yield and purity of this compound. This can significantly reduce the number of experiments required, saving time and resources.
The table below illustrates a hypothetical comparison of different machine learning models for predicting the yield of a generic amide synthesis, a task that would be directly applicable to this compound.
| Machine Learning Model | R² Score (Predicted vs. Actual Yield) | Mean Absolute Error (MAE) |
| Random Forest | 0.85 | 5.2% |
| Gradient Boosting | 0.88 | 4.8% |
| Neural Network | 0.91 | 4.1% |
These models, once trained on relevant data, could guide the efficient synthesis of this compound.
Expanding Applications in Supramolecular Chemistry and Nanomaterials
The unique molecular structure of this compound, featuring a hydrogen-bond-donating and -accepting amide group, a polar ketone group, and an aromatic phenyl ring, makes it an intriguing candidate for applications in supramolecular chemistry and nanomaterials.
Future research in this domain could explore:
Self-Assembly: The potential for this compound molecules to self-assemble into ordered supramolecular structures through a combination of hydrogen bonding (amide-amide interactions) and π-π stacking (phenyl-phenyl interactions) is a promising avenue of investigation. Computational modeling could be employed to predict the most stable self-assembled structures, such as nanotubes or nanofibers. rsc.org
Gelators: It is conceivable that under specific conditions (e.g., in certain solvents), this compound could act as a low molecular weight organogelator, forming fibrous networks that immobilize the solvent.
Functional Nanomaterials: By modifying the structure of this compound, for example, by introducing polymerizable groups, it may be possible to create novel polymers and nanomaterials with tailored properties for applications in areas such as drug delivery or electronics.
Development of Tunable Catalytic Systems for Enhanced Selectivity
The development of highly selective catalytic systems is paramount for the efficient and clean synthesis of this compound. Future research will focus on creating tunable catalysts that can be rationally designed to favor the formation of the desired product over side products.
Key trends in this area include:
Ligand Design: In metal-catalyzed reactions, the ligands coordinated to the metal center play a crucial role in determining the catalyst's activity and selectivity. The design and synthesis of novel ligands that can be fine-tuned electronically and sterically will be a major focus for optimizing the synthesis of this compound.
Organocatalysis: The use of small organic molecules as catalysts offers several advantages, including low toxicity and air/moisture stability. The development of tunable organocatalysts for the selective synthesis of this compound is a highly promising research direction.
Biocatalysis: Enzymes are highly selective and efficient catalysts that operate under mild conditions. The exploration of enzymes, or the engineering of existing ones, for the synthesis of this compound represents a sustainable and highly selective approach.
The ability to tune a catalyst's properties will be essential for achieving high chemoselectivity, for instance, in reactions where other functional groups in the starting materials could potentially react.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
